4-Hydroxyzinowol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxyzinowol is a natural product found in Zinowiewia costaricensis with data available.

科学的研究の応用

Chemical Structure and Synthesis

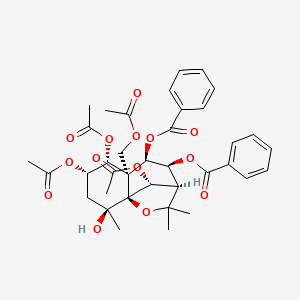

4-Hydroxyzinowol possesses a highly oxygenated structure characterized by multiple stereogenic centers. The total synthesis of this compound has been achieved through a series of sophisticated chemical reactions. For instance, a notable synthesis route involved the use of rhodium-catalyzed asymmetric reactions to establish stereocenters, culminating in a complex 36-step process from 5-acetoxynaphthalen-1-ol . This intricate synthetic pathway highlights the challenges associated with constructing such a multi-faceted molecule.

Biological Properties

This compound exhibits significant biological activities that make it a subject of interest in various research fields:

- P-glycoprotein Inhibition : It has been identified as a potent inhibitor of P-glycoprotein, which is crucial in mediating multidrug resistance in cancer therapies. This property suggests its potential role as an adjuvant in cancer treatment, enhancing the efficacy of chemotherapeutic agents .

- Antioxidant Activity : The compound also demonstrates antioxidant properties, which can mitigate oxidative stress-related damage in cells. This is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .

Cancer Therapy

This compound's ability to inhibit P-glycoprotein positions it as a promising candidate for overcoming drug resistance in cancer cells. Research indicates that combining this compound with conventional chemotherapeutics may enhance their effectiveness against resistant cancer types.

Neuroprotection

Due to its antioxidant properties, this compound may protect neuronal cells from oxidative damage. Studies have shown that it can prevent apoptosis induced by oxidative stress, suggesting its potential use in treating neurodegenerative diseases .

Case Studies

化学反応の分析

Rhodium-Catalyzed Asymmetric 1,4-Addition

-

Mechanism : The Rh/(S)-BINAP complex enables enantioselective addition of isopropenyl groups to α,β-unsaturated ketones, establishing the C7 stereocenter (91% ee) .

-

Substrate : Phenolic intermediate derived from oxidative dearomatization of naphthol .

Stepwise cis-Dihydroxylation

-

Three cis-oriented hydroxy groups (C6, C8, C9) are installed via sequential:

Regioselective Acylation

-

Acetylation : C1, C2, C4, and C6 hydroxyl groups are acetylated using acetic anhydride/pyridine .

-

Benzoylation : C3 and C5 positions selectively benzoylated under mild conditions (BzCl, DMAP) .

Oxidative Adjustments

-

NaIO₄-Mediated Oxidation : Converts diols to ketones in late-stage intermediates .

-

NaClO₂ Oxidation : Upgrades aldehydes to carboxylic acids post-ozonolysis .

Decalin Skeleton Construction

-

The Diels–Alder reaction between diene H and epoxide E forms the trans-decalin system, leveraging electron-deficient dienophile properties .

C10 Quaternary Center Formation

-

Achieved via oxidative dearomatization of naphthol derivatives, followed by acid-catalyzed cyclization .

Reaction Optimization Insights

特性

分子式 |

C37H42O14 |

|---|---|

分子量 |

710.7 g/mol |

IUPAC名 |

[(1S,2S,4S,5R,6S,7R,8S,9R,12R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-7-benzoyloxy-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate |

InChI |

InChI=1S/C37H42O14/c1-20(38)45-19-36-29(47-22(3)40)26(46-21(2)39)18-35(7,44)37(36)30(48-23(4)41)27(34(5,6)51-37)28(49-32(42)24-14-10-8-11-15-24)31(36)50-33(43)25-16-12-9-13-17-25/h8-17,26-31,44H,18-19H2,1-7H3/t26-,27+,28-,29-,30+,31-,35-,36-,37-/m0/s1 |

InChIキー |

HROADJGQUKVYRU-YFNVFCEMSA-N |

異性体SMILES |

CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

同義語 |

4-hydroxyzinowol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。